

# Technical Support Center: Aluminum Sesquichlorohydrate Formulations

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## Compound of Interest

Compound Name: ALUMINUM  
SESQUICHLOROHYDRATE

Cat. No.: B1171100

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the acidity of **aluminum sesquichlorohydrate** (ASCH) formulations.

## Frequently Asked Questions (FAQs)

Q1: Why is managing the acidity of **aluminum sesquichlorohydrate** (ASCH) formulations important?

A1: Managing the acidity of ASCH formulations is crucial for two primary reasons: skin compatibility and product stability. ASCH solutions are inherently acidic, which can lead to skin irritation.[1][2] Adjusting the pH to a level closer to the skin's natural pH (around 5.5) can improve tolerability.[3] However, the stability of ASCH is pH-dependent. A significant increase in pH can cause the precipitation of insoluble aluminum hydroxide, compromising the product's efficacy and aesthetics.[4]

Q2: What is the typical pH range for a stable **aluminum sesquichlorohydrate** solution?

A2: The typical pH for a stable aqueous solution of **aluminum sesquichlorohydrate** is between 3.0 and 5.0.[5]

Q3: What are common buffering agents used to reduce the acidity of ASCH formulations?

A3: Glycine is a commonly used amino acid that acts as a buffering agent to raise the pH of acidic aluminum salt solutions, including ASCH, thereby reducing their potential for skin irritation.[6] Other amino acids and buffering systems can also be employed, but compatibility studies are essential to prevent precipitation of the aluminum salts.

Q4: How does the mechanism of action of ASCH as an antiperspirant relate to pH?

A4: The antiperspirant action of ASCH relies on the formation of a temporary, gel-like plug in the sweat duct.[7][8] This plug is formed when the acidic ASCH formulation comes into contact with sweat, which has a higher physiological pH. The increase in pH causes the aluminum salts to precipitate and form the obstructive plug, reducing the flow of sweat to the skin's surface.

Q5: Can I use standard phosphate or citrate buffers to adjust the pH of my ASCH formulation?

A5: Caution is advised when using phosphate or citrate buffers. These ions can form insoluble complexes with aluminum, leading to precipitation and a potential decrease in the antiperspirant efficacy of the formulation.[2] It is crucial to perform compatibility studies before incorporating any new buffering agent.

## Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed after adding a buffering agent (e.g., glycine).

Possible Cause	Troubleshooting Step
Localized high pH	Ensure the buffering agent is added slowly and with continuous, vigorous stirring to prevent localized areas of high pH that can cause immediate precipitation of aluminum hydroxide.
Buffer concentration too high	The concentration of the buffering agent may be too high for the specific concentration of your ASCH solution. Reduce the amount of buffering agent added and monitor the pH and clarity of the solution.
Incompatible buffer system	If not using glycine, the chosen buffer may be forming an insoluble complex with aluminum. Cease using the current buffer and consider a different, more compatible agent like glycine. Conduct small-scale compatibility tests before proceeding with a large batch.
Temperature effects	Temperature can influence solubility. Ensure all components are at a consistent, controlled temperature during formulation.

Issue 2: The final formulation is causing significant skin irritation in preliminary tests.

Possible Cause	Troubleshooting Step
pH is too low	The pH of the final formulation is likely still too acidic. Gradually increase the amount of a suitable buffering agent, like glycine, to raise the pH to a less irritating level (ideally closer to 4.0-4.5), while carefully monitoring for any signs of instability.
High concentration of ASCH	High concentrations of aluminum salts can be inherently irritating, regardless of the pH. <sup>[6]</sup> Consider if the concentration of ASCH can be lowered while still maintaining the desired antiperspirant efficacy.
Other formulation ingredients	Other components in your formulation, such as fragrances or penetration enhancers, could be contributing to the irritation. <sup>[9]</sup> Conduct patch tests on individual ingredients to identify the potential culprit.

Issue 3: The viscosity of the formulation changes significantly over time during stability testing.

Possible Cause	Troubleshooting Step
pH instability	A gradual shift in the pH of the formulation can lead to changes in the polymeric structure of the ASCH, affecting viscosity. Re-evaluate your buffering system to ensure it provides stable pH control over the product's shelf life.
Interaction with other ingredients	The ASCH may be interacting with other components in the formulation, such as gelling agents or emulsifiers. Conduct compatibility studies with individual ingredients to isolate the cause.
Polymerization of aluminum species	Over time, the aluminum polymer species can change, which may affect the viscosity. This can be influenced by temperature and pH. <sup>[7]</sup> Analytical techniques like Size Exclusion Chromatography (SEC) can be used to monitor the polymer distribution. <sup>[10]</sup>

## Quantitative Data

The following table provides an estimated relationship between the concentration of glycine and the resulting pH of a 15% (w/w) aqueous solution of **aluminum sesquichlorohydrate**. Please note that these values are illustrative and can vary depending on the specific grade of ASCH and the initial pH of the solution.

Glycine Concentration (% w/w)	Estimated Final pH	Observations
0	~ 3.0 - 3.5	Clear solution, highly acidic
1	~ 3.5 - 3.8	Clear solution
2	~ 3.8 - 4.1	Clear solution
3	~ 4.0 - 4.3	Clear solution, reduced irritation potential
5	~ 4.2 - 4.5	May show slight haze, approaching stability limit
> 5	> 4.5	Increased risk of precipitation

## Experimental Protocols

### Protocol 1: Preparation of a Buffered Aluminum Sesquichlorohydrate Solution

Objective: To prepare a buffered aqueous solution of ASCH with a target pH to reduce acidity.

Materials:

- **Aluminum Sesquichlorohydrate (ASCH)** powder
- Glycine
- Deionized water
- pH meter and probe
- Magnetic stirrer and stir bar
- Beakers and graduated cylinders

Procedure:

- Prepare the ASCH Solution:
  - Weigh the required amount of deionized water into a beaker.
  - While stirring with the magnetic stirrer, slowly add the ASCH powder to the water.<sup>[5]</sup>
  - Continue stirring until the ASCH is completely dissolved.
- Prepare the Glycine Solution:
  - In a separate beaker, weigh the required amount of glycine.
  - Add a sufficient amount of deionized water to dissolve the glycine completely.
- Buffering the ASCH Solution:
  - Calibrate the pH meter according to the manufacturer's instructions.
  - Place the pH probe into the ASCH solution and record the initial pH.
  - Slowly, and in small increments, add the glycine solution to the stirring ASCH solution.
  - Monitor the pH continuously. Continue adding the glycine solution until the target pH is reached.
- Final Steps:
  - Once the target pH is stable, record the final pH value.
  - Visually inspect the solution for any signs of precipitation or cloudiness.
  - The buffered solution is now ready for incorporation into the final formulation.

## Protocol 2: Stability Testing of the Buffered ASCH Formulation

Objective: To assess the physical and chemical stability of the final formulation under accelerated conditions.

**Materials:**

- Final formulation in its intended packaging
- Stability chambers set at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)
- pH meter, viscometer, and microscope

**Procedure:**

- Initial Analysis (Time 0):
  - Record the initial characteristics of the formulation, including appearance (color, clarity), odor, pH, and viscosity.
- Sample Storage:
  - Place the packaged samples in the stability chambers.
- Scheduled Testing:
  - At predetermined time points (e.g., 1, 2, and 3 months for accelerated testing), remove samples from the chambers.[\[11\]](#)
  - Allow the samples to equilibrate to room temperature before testing.
- Analysis:
  - Physical Evaluation: Visually inspect for any changes in color, odor, phase separation, or precipitation.
  - pH Measurement: Measure and record the pH of the formulation.
  - Viscosity Measurement: Measure and record the viscosity.
  - Microscopic Evaluation: Examine a sample under a microscope for any changes in the emulsion or for the presence of crystals.



- Data Evaluation:
  - Compare the results at each time point to the initial data to assess the stability of the formulation.

## Protocol 3: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model

Objective: To evaluate the skin irritation potential of the final formulation.

Materials:

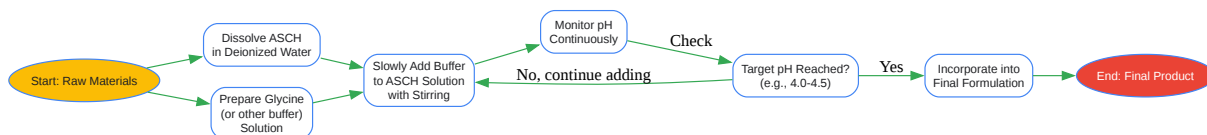
- Reconstructed Human Epidermis (RhE) tissue kit (e.g., EpiDerm™, SkinEthic™ RHE)
- Assay medium provided with the kit
- Test formulation
- Positive control (e.g., 5% Sodium Dodecyl Sulfate)
- Negative control (e.g., Phosphate-Buffered Saline)
- MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Isopropanol
- Plate reader

Procedure:

- Tissue Preparation:
  - Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO<sub>2</sub>.
- Application of Test Material:

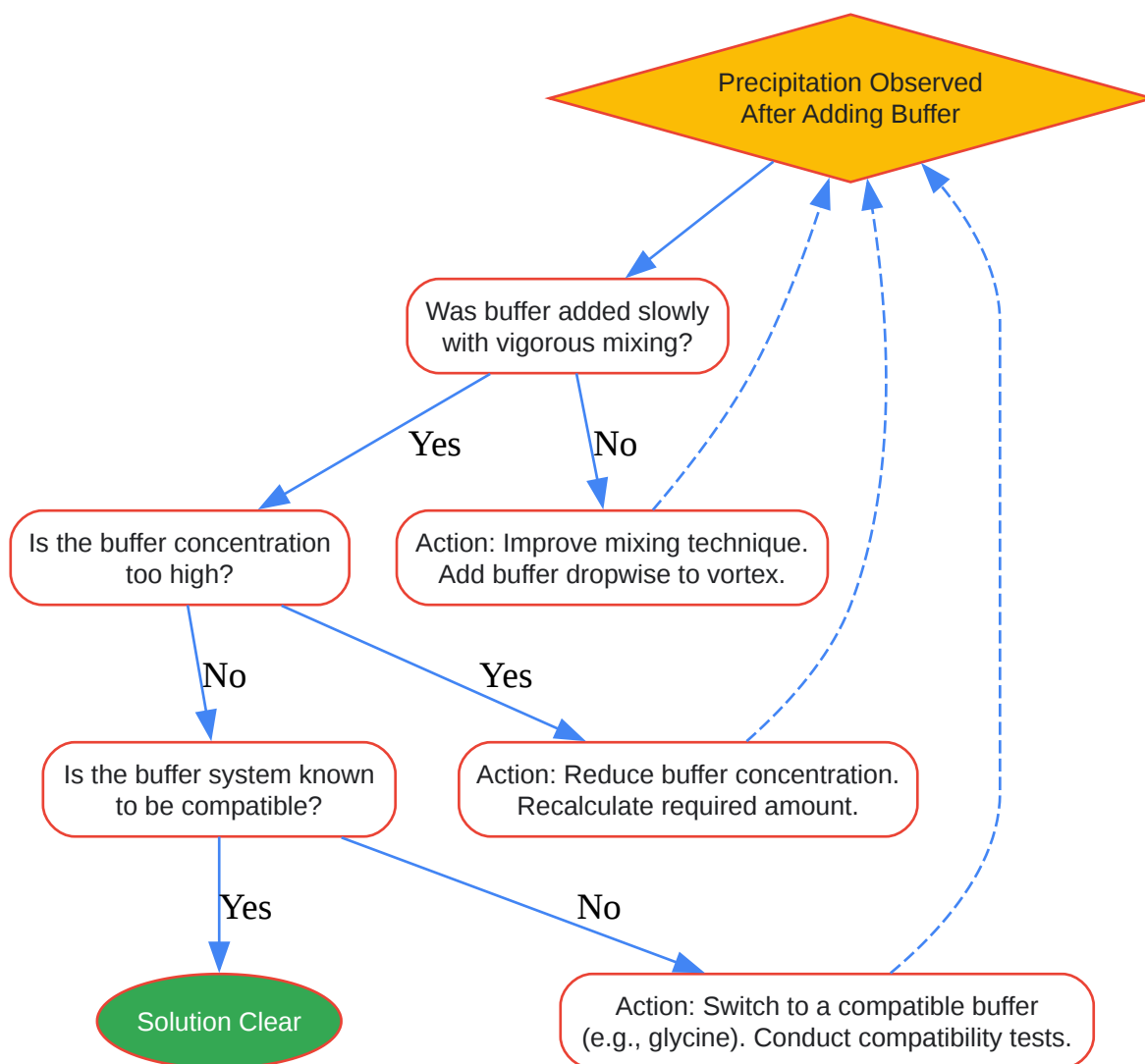
- Apply a precise amount of the test formulation, positive control, and negative control to the surface of the tissues.
- Incubation:
  - Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C and 5% CO<sub>2</sub>.
- Rinsing:
  - After incubation, thoroughly rinse the tissues with a buffered saline solution to remove the test material.
- Post-Incubation:
  - Transfer the tissues to fresh assay medium and incubate for an extended period (e.g., 42 hours).
- MTT Viability Assay:
  - Transfer the tissues to a 24-well plate containing MTT solution and incubate for 3 hours. Viable cells will convert the yellow MTT to a blue formazan salt.
- Extraction and Measurement:
  - Extract the formazan from the tissues using isopropanol.
  - Measure the optical density of the extracted solution using a plate reader at 570 nm.
- Data Analysis:
  - Calculate the percentage of cell viability for the test formulation relative to the negative control. A significant reduction in cell viability indicates a potential for skin irritation.[\[12\]](#)[\[13\]](#)

## Visualizations



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Caption: Workflow for preparing a buffered ASCH solution.



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Caption: Troubleshooting logic for precipitation issues.

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